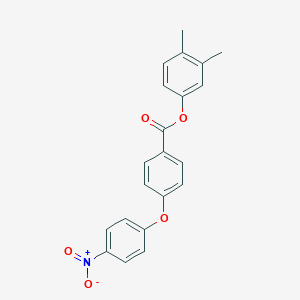
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a phenoxy group, and a benzoic acid ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-(4-Nitro-phenoxy)-benzoic acid and 3,4-dimethylphenol
科学的研究の応用
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
類似化合物との比較
Similar Compounds
- 4-(4-Nitro-phenoxy)-benzoic acid
- 3,4-Dimethyl-phenyl benzoate
- 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Uniqueness
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is unique due to the combination of its nitro group, phenoxy group, and ester linkage. This combination imparts specific chemical and physical properties that can be leveraged in various applications. For example, the presence of the nitro group can enhance its reactivity in certain chemical reactions, while the ester linkage provides a site for hydrolysis or other modifications.
特性
CAS番号 |
5253-24-7 |
|---|---|
分子式 |
C21H17NO5 |
分子量 |
363.4 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C21H17NO5/c1-14-3-8-20(13-15(14)2)27-21(23)16-4-9-18(10-5-16)26-19-11-6-17(7-12-19)22(24)25/h3-13H,1-2H3 |
InChIキー |
AIFDUKAOZPFNSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















